1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(8-9-5)7-2-1-6-3/h1-2H,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBMPWKXMOSTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrazolo 3,4 B Pyrazin 3 2h One Derivatives
Strategies for the Construction of the Pyrazolo[3,4-b]pyrazine Core
The assembly of the fused pyrazolo[3,4-b]pyrazine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Cyclization Reactions from Appropriate Hydrazine (B178648) Derivatives and Precursors
A fundamental and widely employed method for constructing the pyrazole (B372694) ring within the pyrazolo[3,4-b]pyrazine scaffold involves the cyclization of hydrazine derivatives with suitable precursors. ijpsjournal.comnih.gov This approach typically utilizes the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. youtube.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.comresearchgate.net For instance, the condensation of 1,3-diketones with arylhydrazines at room temperature in a solvent like N,N-dimethylacetamide has been shown to produce pyrazole derivatives in high yields. ijpsjournal.com Similarly, the reaction of α,β-unsaturated ketones with hydrazine derivatives leads to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov The versatility of this method allows for the introduction of various substituents onto the pyrazole ring by using appropriately substituted hydrazines and dicarbonyl compounds.
Catalyst-Free Approaches for Pyrazolo[3,4-b]pyrazine Synthesis
In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free approaches for the synthesis of pyrazolo[3,4-b]pyridines, a closely related scaffold, have been developed and can be conceptually extended to pyrazolo[3,4-b]pyrazines. researchgate.net One such method involves a one-pot, three-component reaction of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile (B47326) under solvent-free grinding conditions. researchgate.net This mechanochemical approach avoids the use of potentially toxic catalysts and solvents, offering a greener alternative for the construction of the heterocyclic core.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This strategy has been successfully applied to the synthesis of pyrazolo[3,4-b]quinolines and can be adapted for pyrazolo[3,4-b]pyrazines. nih.gov An example of a three-component reaction involves the condensation of an aminopyrazole, an aromatic aldehyde, and a compound containing an active methylene (B1212753) group, such as dimedone. nih.gov These reactions can be catalyzed by various catalysts, including L-proline, to afford the desired heterocyclic scaffold. nih.gov Another MCR approach for a related system, dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones, utilizes molecular iodine as a catalyst in a domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org
Formation of the Pyrazine (B50134) Ring onto an Existing Pyrazole Moiety
An alternative strategy for constructing the pyrazolo[3,4-b]pyrazine scaffold involves the formation of the pyrazine ring onto a pre-existing pyrazole moiety. This approach often starts with a functionalized pyrazole derivative, which then undergoes a cyclization reaction to form the fused pyrazine ring. For example, 5-aminopyrazole derivatives can serve as key starting materials. mdpi.comijaresm.com The reaction of 4-(5-amino-1H-pyrazol-3-yl)benzaldehyde with malonaldehyde in the presence of acetic acid leads to the formation of a 4-(1H-pyrazolo[3,4-b]pyridin-3-yl)benzaldehyde, demonstrating the construction of the pyridine (B92270) ring, which is analogous to the pyrazine ring formation. ijaresm.com Another method involves the reaction of 2-chloro-3-cyanopyrazine with hydrazine derivatives to yield pyrazolo[3,4-b]pyrazine derivatives. researchgate.net
Conversion of Intermediate Compounds to the Pyrazolopyrazine Scaffold
In some synthetic routes, intermediate compounds are first synthesized and then converted into the final pyrazolo[3,4-b]pyrazine scaffold. A notable example is the conversion of ijpsjournal.comnih.govmdpi.comoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines, which are isosteres of the target scaffold. nih.gov This transformation is achieved through an in situ iron-mediated reduction of the oxadiazole fragment, followed by cyclization to form the imidazole (B134444) ring. nih.gov This method allows for the introduction of diversity at various positions of the final molecule. Similarly, pyrazolo[3,4-b]pyridine frameworks have been synthesized from 5-aminopyrazoles and alkynyl aldehydes through a cascade 6-endo-dig cyclization reaction. mdpi.comnih.gov This approach enables the introduction of functional groups that can be further modified. mdpi.com
Functionalization and Derivatization Strategies for 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one
Once the core this compound scaffold is constructed, further functionalization and derivatization are often necessary to modulate its physicochemical properties and biological activity. Various strategies have been developed to introduce a wide range of substituents at different positions of the heterocyclic ring system.
A common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, a key intermediate, a pyrazolo[3,4-b]pyridine core protected with a SEM group, can be synthesized and subsequently used in palladium-catalyzed C-N coupling reactions to introduce various amine substituents. nih.gov Similarly, the Suzuki-Miyaura cross-coupling reaction has been employed for the practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives. researchgate.net
Another versatile method for functionalization is the derivatization of existing functional groups. For example, 3-amino-1H-pyrazolo[3,4-b]pyridines can be converted to 3-iodo derivatives via iododediazonation. researchgate.net These iodo derivatives then serve as versatile precursors for a variety of coupling reactions, including Suzuki, Heck, Stille, and Sonogashira reactions, allowing for the introduction of a wide array of substituents. researchgate.net
Furthermore, the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides has been achieved through a palladium-catalyzed aminocarbonylation strategy, providing an efficient route to this important class of derivatives. thieme.de The reaction of 4-hydroxy-3-benzoylpyridin-2(1H)-ones with β-nitrostyrenes in the presence of a catalytic amount of pyrrolidine (B122466) has also been reported for the synthesis of functionalized pyridine derivatives. researchgate.net
The tables below summarize some of the key synthetic methods and functionalization strategies discussed.
Table 1: Strategies for the Construction of the Pyrazolo[3,4-b]pyrazine Core
| Strategy | Precursors | Key Features |
|---|---|---|
| Cyclization Reactions | Hydrazine derivatives and 1,3-dicarbonyl compounds ijpsjournal.comnih.govyoutube.com | Fundamental and versatile method. |
| Catalyst-Free Approaches | Substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile researchgate.net | Environmentally friendly, avoids catalysts and solvents. |
| Multi-Component Reactions | Aminopyrazole, aromatic aldehyde, and active methylene compounds nih.gov | Efficient one-pot synthesis of complex molecules. |
| Pyrazine Ring Formation | 5-Aminopyrazole derivatives and dicarbonyl compounds mdpi.comijaresm.com | Builds the pyrazine ring onto a pre-existing pyrazole. |
| Conversion of Intermediates | ijpsjournal.comnih.govmdpi.comOxadiazolo[3,4-b]pyrazines or 5-aminopyrazoles and alkynyl aldehydes mdpi.comnih.gov | Allows for late-stage diversification. |
Table 2: Functionalization and Derivatization Strategies
| Strategy | Reaction Type | Reagents/Catalysts | Introduced Functional Groups |
|---|---|---|---|
| Palladium-Catalyzed Coupling | C-N Coupling nih.gov | Palladium catalysts | Amine substituents |
| Palladium-Catalyzed Coupling | Suzuki-Miyaura Coupling researchgate.net | Palladium catalysts, boronic acids | Aryl and heteroaryl groups |
| Derivatization of Functional Groups | Iododediazonation followed by coupling reactions researchgate.net | NaNO₂, KI, various coupling partners | Diverse substituents via iodo intermediate |
| Aminocarbonylation | Palladium-catalyzed carbonylation thieme.de | Palladium catalysts, CO, amines | Carboxamide groups |
Introduction of Substituents at Key Positions (e.g., N1, C3, C4, C5, C6)
The strategic introduction of substituents onto the 1H-pyrazolo[3,4-b]pyrazine scaffold is crucial for modulating its physicochemical properties and biological activity. Diverse synthetic methods have been developed to achieve substitution at various positions of the heterocyclic core. researchgate.netresearchgate.net
A common approach involves the condensation of substituted 5-aminopyrazoles with appropriate dicarbonyl compounds or their equivalents. For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds can lead to the formation of 1H-pyrazolo[3,4-b]pyridines, a closely related scaffold, where the substituents on the pyrazole and dicarbonyl precursors dictate the final substitution pattern. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov
The Gould-Jacobs reaction, utilizing 3-aminopyrazole (B16455) derivatives and diethyl 2-(ethoxymethylene)malonate, is another effective method for constructing the pyrazolopyridine skeleton, often resulting in a 4-chloro substituted product. nih.gov Multicomponent reactions, involving the one-pot combination of an amino heterocycle, an aldehyde, and an acyl acetonitrile, have also been employed for the efficient assembly of pyrazolo[3,4-b]pyridine derivatives. researchgate.net
Furthermore, direct C-H functionalization and cross-coupling reactions on the pre-formed pyrazolopyrazine ring system provide powerful tools for introducing a wide array of substituents.
Table 1: Examples of Substituent Introduction on the Pyrazolo[3,4-b]pyridine Scaffold
| Position | Substituent | Synthetic Method | Precursors | Reference |
| C3, C6 | Diaryl | Sequential Suzuki-Miyaura coupling | 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, arylboronic acids | rsc.orgresearchgate.net |
| C4 | Chloro | Gould-Jacobs reaction | 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate | nih.gov |
| C4 | CF3 | Condensation | 5-aminopyrazole, 1,1,1-trifluoropentane-2,4-dione | nih.gov |
| C3 | Amino | Cyclization | 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, hydrazine | researchgate.net |
Post-Cyclization Chemical Modifications (e.g., Halogenation, Alkylation, Suzuki Coupling, Hydrolysis)
Post-cyclization modifications of the 1H-pyrazolo[3,4-b]pyrazine ring system allow for the late-stage introduction of functional groups, enabling the synthesis of diverse derivatives from a common intermediate.
Halogenation is a key transformation, as the resulting halo-derivatives serve as versatile precursors for cross-coupling reactions. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org
Alkylation at various positions can be accomplished using appropriate alkylating agents under basic conditions.
Suzuki Coupling is a widely employed method for introducing aryl and heteroaryl substituents. For instance, a practical synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines has been developed through a one-pot sequential Suzuki-Miyaura coupling reaction. rsc.orgresearchgate.net This strategy allows for the selective arylation at the C3 and C6 positions. rsc.orgresearchgate.net Palladium catalysts, such as Pd(OAc)2 with dppf as a ligand, are commonly used for these transformations. researchgate.net
Hydrolysis of ester or nitrile groups on the pyrazolopyrazine ring can provide access to carboxylic acids or amides, which can be further functionalized.
Table 2: Examples of Post-Cyclization Modifications
| Reaction | Reagents and Conditions | Product Type | Reference |
| Halogenation | N-Chlorosuccinimide (NCS) in DMSO | 4-Halogenated pyrazole derivatives | beilstein-archives.org |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)2, dppf, Cs2CO3, 1,4-dioxane/water | 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines | rsc.orgresearchgate.net |
| Aminocarbonylation | CO gas, palladium catalyst | Pyrazolo[3,4-b]pyridine-3-carboxamides | researchgate.net |
| Nitration | Nitrating agents | Substitution on benzyl (B1604629) protecting group | rsc.org |
| Bromination/Chlorination | Brominating/Chlorinating agents | Substitution at C3 position | rsc.org |
Strategic Application of Protecting Groups in Synthesis (e.g., Tetrahydro-2H-pyran-2-yl (THP) group)
The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex organic molecules, including 1H-pyrazolo[3,4-b]pyrazine derivatives. Protecting groups are employed to temporarily mask reactive functional groups, preventing them from undergoing undesired reactions during subsequent synthetic transformations. rsc.org
The Tetrahydro-2H-pyran-2-yl (THP) group is a commonly used protecting group for alcohols and phenols. total-synthesis.comorganic-chemistry.orgnih.gov It is stable under strongly basic conditions, towards organometallic reagents, hydrides, and alkylating and acylating agents. organic-chemistry.org The THP group is typically introduced by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. total-synthesis.comnih.gov Deprotection is readily achieved under acidic conditions. total-synthesis.com A notable drawback of the THP group is the introduction of a new stereocenter, which can lead to the formation of diastereomeric mixtures. organic-chemistry.org
Table 3: Application of Protecting Groups in Synthesis
| Protecting Group | Protected Functional Group | Introduction Conditions | Removal Conditions | Reference |
| Tetrahydro-2H-pyran-2-yl (THP) | Alcohol, Phenol (B47542) | 3,4-dihydro-2H-pyran, acid catalyst | Acidic hydrolysis | total-synthesis.comorganic-chemistry.orgnih.gov |
| Benzyl | N1 of pyrazole | Benzyl halide | Investigated but can be challenging | rsc.org |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Pyrazolo[3,4-b]pyridine core | - | 4 M HCl in 1,4-dioxane | nih.gov |
Generation of Isomeric Structures (e.g., 1H- and 2H-pyrazolo forms)
Pyrazolo[3,4-b]pyridines, and by extension pyrazolo[3,4-b]pyrazines, can exist as two main tautomeric isomers: the 1H- and 2H-forms. researchgate.netnih.gov The position of the proton on the pyrazole nitrogen atom defines these isomers, which can exhibit different chemical and biological properties.
The synthesis of a specific isomer often depends on the starting materials and reaction conditions. For instance, the cyclization of 1-substituted-5-aminopyrazoles with ethyl acetoacetate (B1235776) under acidic conditions has been shown to yield the 1H-pyrazolo[3,4-b]pyridin-6(7H)-one isomer exclusively. rsc.org
In some cases, a mixture of isomers is obtained, and their separation is necessary. The formation of different isomers can also be influenced by the reaction mechanism. For example, in the synthesis of 1H-pyrazolo[3,4-b]quinolines from o-halogenobenzaldehydes and aminopyrazoles, the formation of a bis-pyrazolo[3,4-b;3′,4′-e]pyridine byproduct has been observed under certain conditions. nih.gov
Furthermore, thermal isomerization can be a method to convert one isomer to another. For example, thermal isomerization of 5-alkyl-1-(THP)pyrazoles to the 3-alkyl-1-(THP) isomer has been reported as a green alternative to acid-catalyzed methods. rsc.org
Table 4: Isomeric Forms of Pyrazolo[3,4-b]pyridines
| Isomer | Defining Feature | Synthetic Control | Reference |
| 1H-pyrazolo[3,4-b]pyridine | Proton on N1 of the pyrazole ring | Cyclization of 1-substituted-5-aminopyrazoles | nih.govrsc.org |
| 2H-pyrazolo[3,4-b]pyridine | Proton on N2 of the pyrazole ring | Can be formed in some reactions | nih.govnih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrazolo 3,4 B Pyrazin 3 2h One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including the complex heterocyclic systems of pyrazolopyrazinone analogs. Through the application of various NMR experiments, a detailed map of the atomic connectivity and chemical environment can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within a molecule. For 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one analogs, the chemical shifts (δ) of protons are influenced by the electronic effects of the fused heterocyclic rings and any substituents present.
In a representative analog, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, specific proton signals are observed. nih.gov The proton of the pyrimidine (B1678525) ring appears at 8.13 ppm as a singlet, while the protons of the phenyl group attached to the pyrazole (B372694) ring resonate as multiplets in the range of 7.33-8.03 ppm. nih.gov The methyl group protons at position 3 give a sharp singlet at 2.52 ppm. nih.gov The NH proton of the pyrimidine ring shows a broad singlet at a downfield chemical shift of 12.34 ppm, which is characteristic of protons involved in hydrogen bonding or those attached to a nitrogen atom in a heterocyclic system. nih.gov
The chemical shifts can vary significantly with substitution. For instance, in a series of 4-(substituted)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, the proton on the pyridine (B92270) ring typically appears as a singlet around 6.30-6.54 ppm. semanticscholar.org Aromatic protons on substituents will have characteristic shifts, such as those for a 4-chlorophenyl group appearing in the range of 7.29-7.65 ppm. semanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound Analogs
| Compound/Analog | H (Pyridine/Pyrimidine Ring) | Aromatic Protons | CH₃ Protons | NH Proton | Reference |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 8.13 (s) | 7.33-8.03 (m) | 2.52 (s) | 12.34 (s) | nih.gov |
| 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 6.30 (s) | 7.16-7.65 (m) | 2.10 (s) | 10.84 (br. s) | semanticscholar.org |
| 4-(thiophen-2-yl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 6.54 (s) | 7.23-8.17 (m) | 2.32 (s) | 11.36 (br. s) | semanticscholar.org |
Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), m (multiplet), and br. s (broad singlet).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
For 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the carbonyl carbon (C=O) of the pyrimidinone ring is typically observed at a downfield chemical shift, around 157.99 ppm. nih.gov The carbon atoms of the pyrazole and pyrimidine rings resonate in the range of 105.74 to 152.24 ppm. nih.gov The carbons of the phenyl substituent appear between 121.36 and 138.29 ppm, and the methyl carbon gives a signal at approximately 13.37 ppm. nih.gov
In substituted 4-aryl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, the carbonyl carbon appears around 163.4 ppm. semanticscholar.org The carbon atoms of the fused heterocyclic system and the aryl substituents show characteristic signals across a wide range, typically from approximately 106.6 to 150.1 ppm. semanticscholar.org
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound Analogs
| Compound/Analog | C=O | Heterocyclic Carbons | Aromatic Carbons | CH₃ Carbon | Reference |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 157.99 | 105.74, 145.93, 148.88, 152.24 | 121.36, 126.62, 129.11, 138.29 | 13.37 | nih.gov |
| 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 163.4 | 107.0, 110.3, 143.8, 143.9, 149.2 | 122.2, 127.0, 128.7, 129.1, 129.7, 135.2, 135.5, 137.4 | 14.8 | semanticscholar.org |
| 4-(thiophen-2-yl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 163.4 | 106.6, 108.6, 140.6, 142.1, 150.1 | 120.7, 125.5, 127.9, 128.2, 128.9, 129.2, 137.2, 139.1 | 15.3 | semanticscholar.org |
Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within a molecule, providing valuable information about their chemical environment and bonding. huji.ac.il Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can offer unambiguous assignments of nitrogen-containing functional groups. researchgate.net
The chemical shifts in ¹⁵N NMR are spread over a wide range, making it possible to distinguish between different types of nitrogen atoms, such as those in pyrazole, pyrazine (B50134), and amide functionalities. science-and-fun.de For pyrazole-type nitrogens, chemical shifts are typically observed in the range of 160 to 260 ppm, while pyridine-like nitrogens resonate further downfield, between 245 and 520 ppm. science-and-fun.de The chemical shift of an amide nitrogen is generally found between 95 and 160 ppm. science-and-fun.de
In pyrazolo[3,4-b]pyrazine systems, the different nitrogen atoms will exhibit distinct chemical shifts. For example, in pyrazine itself, the nitrogen chemical shift is observed at approximately 445 ppm (referenced to CH₃NO₂). spectrabase.com The pyrazole nitrogens in a fused system would be expected to have shifts that are influenced by the electronic nature of the adjacent pyrazinone ring and any substituents. Theoretical calculations and experimental studies on similar azole systems show that protonation and hydrogen bonding can significantly affect ¹⁵N chemical shifts. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY)
Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structures of this compound analogs by revealing correlations between different nuclei.
Correlation SpectroscopY (COSY) is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. In the context of pyrazolopyrazinone analogs, COSY spectra would show cross-peaks between adjacent protons on substituted aromatic rings, helping to confirm their substitution patterns.
Other important 2D NMR techniques include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing a clear assignment of which protons are bonded to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. nih.gov For instance, it can be used to confirm the position of substituents by showing a correlation between a proton on the substituent and a carbon atom in the heterocyclic core. In the structural elucidation of pyrazolo[3,4-d]pyrimidine derivatives, HMBC was essential for the complete assignment of the spectra. core.ac.uk
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule. nih.gov
The combined application of these 2D NMR methods allows for the unambiguous assignment of all proton and carbon signals, even in complex, substituted analogs. core.ac.uknih.gov
Systematic Aspects of Substituent Chemical Shift Influences
The introduction of substituents onto the this compound core has a predictable and systematic effect on the NMR chemical shifts of the parent molecule. These substituent chemical shifts (SCS) are influenced by a combination of electronic (inductive and resonance) and steric effects. rsc.org
Electron-withdrawing groups (e.g., nitro, cyano) generally cause a downfield shift (deshielding) of the signals of nearby protons and carbons, while electron-donating groups (e.g., alkyl, alkoxy) cause an upfield shift (shielding). The magnitude of this shift depends on the position of the substituent relative to the observed nucleus. These effects are transmitted through the π-system of the aromatic and heterocyclic rings. rsc.org
For example, in substituted benzenes, the effect of a substituent on the chemical shifts of the ortho, meta, and para protons can be quantified. rsc.org Similar principles apply to heterocyclic systems, although the presence of heteroatoms complicates the electronic landscape. Computational models can be used to predict these substituent effects with reasonable accuracy, aiding in the structural assignment of new analogs. nih.govresearchgate.net The study of a series of analogs with systematically varied substituents allows for the development of empirical correlations between substituent parameters and chemical shifts.
Vibrational and Mass Spectrometry for Molecular Identification and Purity Assessment
While NMR provides the detailed structural framework, vibrational spectroscopy and mass spectrometry are essential for confirming the presence of specific functional groups and determining the molecular weight and purity of the compound.
Vibrational Spectroscopy (Infrared - IR): IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound analogs, key absorptions would include:
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the pyrazole and pyrazinone rings.
C=O stretching: A strong, sharp absorption typically between 1640 and 1700 cm⁻¹, corresponding to the carbonyl group of the pyrazinone ring. For example, in 4-(substituted)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, this peak appears around 1632-1642 cm⁻¹. semanticscholar.org
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, arising from the fused aromatic and heterocyclic rings.
C-H stretching: Signals for aromatic and aliphatic C-H bonds are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For instance, for 7-Benzyl-1,1-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, the calculated mass for the protonated molecule [M+H]⁺ was 421.47, and the found value was 421.03, confirming the molecular formula C₂₅H₂₃F₂N₂O₂. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. In the context of this compound and its analogs, FTIR is instrumental in confirming the presence of key structural motifs formed during synthesis. The structures of these compounds are confirmed in part by their FT-IR spectral data. researchgate.net
The pyrazolo[3,4-b]pyrazine core possesses several characteristic vibrational modes. The N-H stretching vibrations of the pyrazole and pyrazinone rings typically appear as broad bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the lactam in the pyrazinone ring is a strong, sharp absorption, usually found between 1700-1650 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the fused aromatic rings are observed in the 1620-1450 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the specific substitution pattern of the analog.
By analyzing the FTIR spectrum, researchers can verify the successful cyclization to form the bicyclic system and confirm the presence of various substituents introduced during synthetic modifications.
Table 1: Characteristic FTIR Absorption Bands for this compound Analogs
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Pyrazole/Pyrazinone N-H | Stretching | 3400 - 3100 (often broad) |
| Carbonyl (Lactam) C=O | Stretching | 1700 - 1650 (strong, sharp) |
| Aromatic C=C/C=N | Stretching | 1620 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| N-H | Bending | 1580 - 1500 |
| Aromatic C-H | Bending (Out-of-plane) | 900 - 675 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized molecules. Unlike standard mass spectrometry, HRMS provides the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), allowing for the calculation of a unique molecular formula. This is particularly important for heterocyclic compounds like pyrazolo[3,4-b]pyrazine analogs, where multiple elemental compositions could result in similar nominal masses.
Researchers synthesizing derivatives of this scaffold routinely use techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer. semanticscholar.org The resulting data, comparing the calculated exact mass for the proposed structure with the experimentally found mass, provides definitive evidence of the compound's identity. For instance, in the characterization of various 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine analogs, HRMS was used to confirm the elemental composition of each new derivative. semanticscholar.org The fragmentation patterns observed in the mass spectra of pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines can also provide structural information, often initiated by the loss of a CO molecule. asianpubs.org
Table 2: Representative HRMS Data for 1H-Pyrazolo[3,4-b]pyridine Analogs
| Compound/Analog | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Analog 7a | C₁₈H₁₅N₄O | 303.1240 | 303.1242 | semanticscholar.org |
| Analog 9b | C₂₅H₂₉N₆O | 429.2397 | 429.2400 | semanticscholar.org |
| Analog 9d | C₂₆H₃₀N₅O | 428.2445 | 428.2452 | semanticscholar.org |
| Analog 9g | C₂₆H₂₃FN₅O | 440.1882 | 440.1881 | semanticscholar.org |
| Analog 9h | C₂₆H₂₉FN₅O | 446.2351 | 446.2353 | semanticscholar.org |
Advanced Structural Analysis Techniques for Crystalline Forms (e.g., X-ray Crystallography for Ligand-Protein Complexes)
While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the ultimate, high-resolution, three-dimensional structure of a molecule in its crystalline state. iisc.ac.in This technique is indispensable for understanding the precise spatial arrangement of atoms, bond angles, and intermolecular interactions.
In the context of drug development, X-ray crystallography of a ligand co-crystallized with its protein target offers invaluable insights into the binding mode. nih.gov For pyrazolo[3,4-b]pyrazine analogs designed as enzyme inhibitors, such as Anaplastic Lymphoma Kinase (ALK) inhibitors, determining the crystal structure of the ligand-protein complex is a key step. nih.gov Molecular docking studies, which predict the binding orientation, are often validated by these crystal structures. For example, the analysis of how a pyrazolo[3,4-b]pyridine inhibitor interacts with the ALK-L1196M mutant revealed specific hydrogen bonding with key residues like K1150 and E1210, explaining its potency. nih.gov
Furthermore, the technique is used to determine the structure of the compounds themselves, as demonstrated in the structural characterization of chiral lanthanide(III) complexes with a 1H-pyrazolo[3,4-b]pyridine derivative. These studies confirmed the mononuclear nature of the complexes and the bidentate coordination of the pyrazolopyridine ligand to the metal center. rsc.org The structural confirmation of newly synthesized heterocycles, including those with a pyrazole core, is frequently accomplished using single-crystal X-ray diffraction. researchgate.netnih.gov
This detailed structural information at the atomic level is crucial for structure-activity relationship (SAR) studies, guiding the rational design of next-generation analogs with improved efficacy and selectivity.
Computational Chemistry and Molecular Modeling Investigations on 1h Pyrazolo 3,4 B Pyrazin 3 2h One and Its Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 1H-pyrazolo[3,4-b]pyrazine, might interact with a biological target, typically a protein or enzyme. These studies are crucial for elucidating the key binding modes and intermolecular interactions that drive biological activity.
Research on structurally similar pyrazolo[3,4-b]pyridine derivatives has demonstrated their potential as potent inhibitors for various kinases, such as TANK-binding kinase 1 (TBK1). nih.govnih.gov In these studies, docking simulations reveal critical hydrogen bonds and hydrophobic interactions within the kinase's active site. For instance, docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1 identified key interactions that informed further optimization. nih.govresearchgate.net One study led to the discovery of compound 15y , a potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM. nih.govnih.gov
Similarly, integrated computational and experimental studies have identified N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526 ) as a selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a key target in cancer immunotherapy. nih.govnih.gov Molecular dynamics simulations and binding free energy calculations confirmed its stable and potent binding within the TIM-3 binding pocket. nih.gov The binding affinity, expressed as the MMGBSA score, was calculated to be -67.16 kcal/mol, indicating strong binding. nih.gov
The insights gained from docking studies are often summarized in tables that detail the binding energies and key interacting residues, providing a clear picture of the ligand-target recognition process.
Table 1: Molecular Docking and Binding Affinity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | Docking/Binding Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 15y | TBK1 | IC₅₀ = 0.2 nM (Biochemical Assay) | Not explicitly detailed in search results | nih.govnih.gov |
| HIT104310526 | TIM-3 | -67.16 (MMGBSA) | Not explicitly detailed in search results | nih.gov |
| Compound 25 (Pyrazole derivative) | RET Kinase | pIC₅₀ = 8.8 (Biochemical Assay) | Hydrophobic and H-bond interactions | nih.gov |
Structure-Based Drug Design Principles Applied to Pyrazolopyrazines
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target macromolecule to design ligands with high affinity and selectivity. This rational design process is iterative, often beginning with the identification of a hit compound, followed by cycles of computational modeling, chemical synthesis, and biological testing to optimize the lead.
For pyrazolopyrazine and related scaffolds, SBDD has been instrumental. The process typically starts with the crystal structure of the target protein, either alone or in complex with a known ligand. Using this structural data, medicinal chemists can design novel derivatives of the pyrazolopyrazine core that are predicted to have improved interactions with the target. For example, based on a rational drug design strategy, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors. nih.govnih.gov The design process involved identifying modification sites on the lead compound to improve its binding affinity and selectivity. nih.gov
In another example, SBDD was applied to develop pyrazole (B372694) derivatives as potent inhibitors of Rhinovirus replication. nih.gov Molecular docking experiments highlighted the key pharmacophoric elements interacting with residues of the drug-binding pocket, guiding the synthesis of compounds with broad-spectrum activity. nih.gov The pyrazole ring itself is considered a "privileged structure" in medicinal chemistry due to its ability to participate in various interactions, including hydrogen bonding and π–π stacking, making it an excellent scaffold for SBDD. nih.govfrontiersin.org
Conformational Analysis and Tautomeric Stability Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the existence of different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. For pyrazole-containing heterocycles, tautomerism can significantly influence their binding to biological targets.
In the case of pyrazolo[3,4-b]pyridines, which are structurally analogous to the pyrazolopyrazine core, two primary tautomeric forms are possible: the 1H- and 2H-isomers. nih.govurl.edu Computational studies using the semi-empirical AM1 (Austin Model 1) calculation method have been performed to determine the relative stability of these tautomers. These calculations clearly demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by a difference of 37.03 kJ/mol (approximately 9 kcal/mol). nih.govurl.edu This greater stability is attributed to the aromatic circulation in both rings of the 1H-isomer, a feature not fully present in the 2H structure. nih.govurl.edu This finding is critical for computational studies like docking and QSAR, as it establishes the most likely conformation to be used in the models. nih.gov
Similarly, for pyrazolo[1,5-a]pyrimidin-7(4H)-ones, crystallographic studies confirmed that the 4a tautomer is the dominant form, which was then used for subsequent SAR studies. nih.gov
Table 2: Tautomeric Stability of Pyrazolo[3,4-b]pyridine
| Tautomer | Relative Stability (Method) | Energy Difference | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | More Stable (AM1 Calculation) | 37.03 kJ/mol | nih.govurl.edu |
| 2H-pyrazolo[3,4-b]pyridine | Less Stable (AM1 Calculation) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
For pyrazole and pyrazolopyrimidine derivatives, numerous QSAR studies have been successfully conducted. sciety.orgresearchgate.netnih.govresearchgate.net These studies typically involve a dataset of compounds with known inhibitory concentrations (IC₅₀) against a specific target. The IC₅₀ values are often converted to pIC₅₀ (-logIC₅₀) for modeling. researchgate.netnih.gov Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., topological, electronic, steric), are calculated. Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that correlates these descriptors with the pIC₅₀ values. researchgate.netnih.gov
The robustness and predictive power of a QSAR model are assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated squared correlation coefficient (Q² or r²cv) and a high predictive R² (R²pred) for an external test set indicate the model's predictive ability. sciety.orgijper.org For example, a QSAR model developed for pyrazolopyrimidine derivatives as CDK2 inhibitors showed excellent statistical quality (R² = 0.9100, R²adj = 0.8900). sciety.orgresearchgate.net
Table 3: Example of Statistical Parameters from a QSAR Study on Pyrazoline Derivatives
| Statistical Parameter | Value | Description | Reference |
|---|---|---|---|
| r² | 0.884 | Squared correlation coefficient (goodness of fit) | ijper.org |
| r²cv (Cross validated r²) | 0.883 | Internal validation metric | ijper.org |
| r²pred | 0.99 | External validation metric (predictive ability) | ijper.org |
| r²m | 0.61 | A metric for external predictability | ijper.org |
In Silico Screening Cascades for Lead Identification and Optimization
In silico screening, also known as virtual screening, involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources. A screening cascade often involves multiple computational filters of increasing complexity.
The process can begin with pharmacophore-based screening. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model is then used as a 3D query to search databases containing millions of compounds. nih.gov Hits from this initial screen are then typically subjected to molecular docking to refine the poses and estimate binding affinities. nih.govresearchgate.net
For pyrazole-containing compounds, virtual screening has been used to identify novel inhibitors for various targets. For instance, a combination of in silico and in vitro high-throughput screening was used to discover inhibitors of IspE, an enzyme in the non-mevalonate pathway. plos.org The virtual screening hits were crucial as they provided control compounds for the subsequent biochemical assays. plos.org
More recently, structure-based virtual screening and molecular dynamics simulations were employed to identify a potent TIM-3 inhibitor with a pyrazolo[3,4-b]pyridine core from a large chemical library. nih.govnih.gov The most promising hits from virtual screening are then synthesized and evaluated experimentally, and the results are used to refine the computational models for the next round of lead optimization. This iterative cycle of design, screening, synthesis, and testing is a hallmark of modern drug discovery. nih.gov
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 1h Pyrazolo 3,4 B Pyrazin 3 2h One Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of pyrazolo-fused heterocycles like 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one, which often target kinase enzymes, the core scaffold itself is a primary pharmacophoric element.
The key pharmacophoric features are derived from the scaffold's ability to mimic adenine, the purine (B94841) base of ATP:
Hinge-Binding Region: The pyrazolopyrazine core contains a specific pattern of nitrogen atoms that can act as hydrogen bond donors and acceptors. This arrangement allows it to form critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, anchoring the inhibitor in place. nih.gov For example, docking studies on the related pyrazolo[3,4-d]pyrimidine scaffold show hydrogen bonding interactions with the backbone of key amino acid residues like Met793 in the EGFR kinase domain. nih.govmerckmillipore.com
Hydrophobic Pockets: The core scaffold provides a rigid framework upon which substituents can be placed to interact with adjacent hydrophobic pockets within the binding site. These interactions, often driven by aromatic or aliphatic groups, are essential for achieving high potency.
Solvent-Exposed Region: Substituents can be directed towards the solvent-exposed region of the binding site, providing an opportunity to modulate physicochemical properties like solubility and cell permeability without disrupting the core binding interactions.
In essence, the pyrazolopyrazine scaffold serves as an anchor, while the substituents are fine-tuned to maximize interactions with the unique topology of a specific enzyme's active site. nih.gov
Impact of Substituent Variation on Efficacy and Selectivity
Once the basic pharmacophore is understood, medicinal chemists systematically vary the substituents at different positions on the this compound scaffold to enhance its efficacy (potency) and selectivity for the intended biological target over other related targets.
The placement of aromatic rings, such as phenyl groups, at specific positions on the pyrazolopyrazine scaffold is a common strategy to enhance biological activity. These rings are typically used to occupy hydrophobic regions of the enzyme's active site.
For instance, in many related pyrazolo-fused inhibitors, a phenyl group at the N1 position of the pyrazole (B372694) ring is a recurring feature. researchgate.net This substituent can insert into a hydrophobic pocket, increasing the binding affinity through van der Waals forces and hydrophobic interactions. Further modifications to this aromatic ring, such as adding smaller groups, can fine-tune these interactions and improve potency. Studies on related pyrazolo[3,4-d]pyrimidines have demonstrated that various substitutions on a phenyl ring at position 1 can significantly influence antitumor and kinase inhibitory activity. nih.gov
Table 1: Illustrative Impact of Aromatic Ring Substitution on Kinase Inhibition (Conceptual)
| Compound | R Group on Phenyl Ring | Rationale for Activity Change |
|---|---|---|
| Base Compound | -H | Baseline hydrophobic interaction. |
| Derivative A | -OCH₃ (Methoxy) | May provide an additional hydrogen bond acceptor or introduce steric hindrance, potentially increasing or decreasing activity depending on the specific pocket topology. |
| Derivative B | -Cl (Chloro) | Can enhance binding through favorable electronic interactions or by occupying a small sub-pocket. |
| Derivative C | -CF₃ (Trifluoromethyl) | Strong electron-withdrawing group that can alter the electronics of the phenyl ring and engage in specific interactions. |
Phenol (B47542) hydroxyl (-OH) groups can be critical for the activity of an inhibitor. Their importance stems from their ability to act as both hydrogen bond donors and acceptors. This dual capability allows them to form strong, directional hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate, or serine) in the target protein's active site.
These interactions can serve as a crucial anchor, significantly increasing the binding affinity of the compound. For example, in studies of related pyrazolo[3,4-b]quinolines, derivatives featuring a 4-hydroxyphenylamino group demonstrated high antiviral activity, underscoring the potential importance of the phenol moiety for potent biological effects.
Table 2: Role of Phenol Hydroxyl Group in Target Binding
| Interaction Type | Description |
|---|---|
| Hydrogen Bond Donor | The hydrogen atom of the hydroxyl group can be donated to an electronegative atom (like oxygen or nitrogen) on an amino acid side chain (e.g., Asp, Glu). |
| Hydrogen Bond Acceptor | The lone pairs of electrons on the hydroxyl oxygen can accept a hydrogen bond from a donor group on an amino acid (e.g., the amide N-H of the protein backbone). |
The introduction of halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability. In the context of pyrazole-based inhibitors, this has proven to be a highly effective approach.
A prominent example comes from studies on 1H-pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases (CDKs). Research revealed that incorporating a 2,6-difluorophenyl substitution was "critical for potent inhibitory activity." nih.gov This significant increase in potency can be attributed to several factors:
Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby hydrogen bond donors, making them form stronger interactions with the target protein.
Orthogonal Interactions: Fluorine can form favorable non-covalent interactions, such as halogen bonds or dipole-dipole interactions, with the protein that are not possible with hydrogen.
Metabolic Blocking: Halogens can block sites on the molecule that are susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
Table 3: Effect of Difluorophenyl Substitution on CDK Inhibition
| Compound | Key Substituent | CDK1/cycB IC₅₀ | CDK2/cycE IC₅₀ |
|---|---|---|---|
| Analog 1 | Phenyl | >1000 nM | >1000 nM |
| Analog 2 (BMS-265246) | 2,6-Difluorophenyl | 6 nM | 9 nM |
Data derived from studies on 1H-pyrazolo[3,4-b]pyridine CDK inhibitors. nih.gov
Strategic Optimization of Pyrazolopyrazine Scaffolds for Enhanced Potency
Optimizing a pyrazolopyrazine scaffold involves transforming a moderately active "hit" compound into a highly potent and drug-like "lead" compound. This is a complex, multi-parameter process that leverages the SAR data gathered from initial studies.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (e.g., from X-ray crystallography), it can be used to guide the design of new analogs. nih.govnih.gov Computer-aided docking studies allow chemists to visualize how a molecule fits into the active site and predict which modifications will improve binding. nih.gov
Scaffold Hopping: If the original scaffold has inherent liabilities (e.g., poor properties, difficult synthesis), chemists may replace it with a different but structurally related scaffold that retains the key pharmacophoric features. This was a strategy employed in the design of pyrazolo[3,4-b]pyridine inhibitors of TRK. nih.gov
Improving Physicochemical Properties: Often, potent compounds suffer from poor solubility, which limits their absorption and distribution in the body. A common optimization strategy is to add polar groups or ionizable centers to the molecule in a region that does not interfere with target binding. A more advanced technique is the prodrug approach, where a soluble promoiety is attached to the drug, which is later cleaved off in the body to release the active compound. nih.gov
Table 4: Summary of Lead Optimization Strategies
| Strategy | Objective | Example Application |
|---|---|---|
| Structure-Based Design | Enhance potency and selectivity | Designing a substituent to fit into a newly identified pocket in the enzyme's active site. |
| Systematic SAR | Map the effects of various functional groups | Replacing a methyl group with ethyl, propyl, and isopropyl groups to probe the size of a hydrophobic pocket. |
| Property Modification | Improve solubility, permeability, and metabolic stability | Adding a basic amine to a peripheral part of the molecule to form a soluble salt; employing a prodrug strategy. nih.gov |
By systematically applying these strategies, researchers can refine the structure of this compound derivatives to develop potent, selective, and effective therapeutic candidates.
Limited Publicly Available Research on this compound Derivatives Precludes In-Depth Analysis of SAR and Medicinal Chemistry Optimization
An extensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of specific research focused on the medicinal chemistry, structure-activity relationship (SAR) studies, and drug design strategies for derivatives of the chemical compound this compound. Despite the structural similarities to well-studied classes of compounds like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, the pyrazolo[3,4-b]pyrazin-3(2H)-one core appears to be a less explored scaffold in drug discovery.
Consequently, a detailed article on the "Scaffold Hopping Approaches for Novel Analogs" and "Rational Design Principles Based on SAR Insights" for this specific compound cannot be generated at this time due to the lack of sufficient primary research data. The development of such an article requires a foundation of published experimental results, including the synthesis of analog series, their biological evaluation, and the computational or experimental studies that elucidate how structural modifications influence activity.
While the broader fields of pyrazolopyridines and pyrazolopyrimidines are rich with examples of scaffold hopping and rational design, applying these findings directly to the this compound core would be speculative and would not adhere to the specific focus of the requested subject. The distinct electronic and steric properties of the pyrazine (B50134) ring in the requested compound, compared to the pyridine (B92270) or pyrimidine (B1678525) rings in its more studied cousins, would necessitate its own dedicated research to establish reliable SAR trends.
Further investigation into proprietary research or future publications may be necessary to provide the specific details required for a comprehensive analysis of the medicinal chemistry of this compound and its derivatives.
Biological Evaluation and Mechanistic Insights of 1h Pyrazolo 3,4 B Pyrazin 3 2h One Derivatives
Modulation of Enzyme Activities by Pyrazolopyrazine Compounds
Derivatives of the 1H-pyrazolo[3,4-b]pyrazine-3(2H)-one core have been extensively studied for their ability to modulate the activity of various enzymes, particularly protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer.
Kinase Inhibition Profiles
EGFR-TKIs, PIM-1 Kinase, FLT3, VEGFR2, mTOR: While the broader pyrazole (B372694) and pyrazolopyrimidine classes of compounds have shown activity against these kinases, specific inhibitory data for derivatives of the 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one core against Epidermal Growth Factor Receptor-Tyrosine Kinases (EGFR-TKIs), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) Kinase, FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and mammalian Target of Rapamycin (mTOR) are not extensively detailed in the reviewed literature. Some fused pyrazole derivatives have shown dual inhibitory potential against EGFR and VEGFR-2. frontiersin.orgresearchgate.net For instance, certain pyrazole and pyrazolopyridine derivatives have demonstrated dual inhibition of EGFRWT and VEGFR-2 with IC50 values in the nanomolar range. nih.gov
CDK1/CDK2: 1H-Pyrazolo[3,4-b]pyridine inhibitors have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). Specifically, 2,6-difluorophenacyl analogues have shown high potency against CDK1. nih.gov Pyrazole derivatives have also been designed as CDK2 inhibitors, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range and inducing apoptosis. nih.govrsc.orgnih.gov
GSK-3: 6-Aryl-pyrazolo[3,4-b]pyridines have been found to be potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov The introduction of a nitrogen atom at the 6-position of a pyrazolo[3,4-b]pyridine scaffold led to a significant increase in GSK-3 inhibitory potency. nih.gov
TRKA: Based on scaffold hopping and computer-aided drug design, 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as Tropomyosin receptor kinase A (TRKA) inhibitors. nih.govnih.govrsc.org One such derivative, compound C03, displayed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. nih.govnih.govrsc.org
TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. nih.govnih.govresearchgate.net Through optimization, a compound designated as 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.govnih.govresearchgate.net This compound also demonstrated good selectivity and effectively inhibited TBK1 downstream signaling. nih.govnih.govresearchgate.net
Kinase Inhibition by 1H-Pyrazolo[3,4-b]pyrazine Derivatives
| Kinase Target | Compound Series | Key Findings | IC50 Values | Source |
|---|---|---|---|---|
| CDK1 | 1H-Pyrazolo[3,4-b]pyridine 2,6-difluorophenacyl analogues | Highly potent inhibitors. | Not specified | nih.gov |
| CDK2 | Pyrazole derivatives | Potent inhibitors with apoptotic-inducing activity. | 0.96 µM - 3.82 µM | nih.govrsc.org |
| GSK-3 | 6-Aryl-pyrazolo[3,4-b]pyridines | Potent inhibitors. | Not specified | nih.gov |
| TRKA | 1H-Pyrazolo[3,4-b]pyridine derivatives | Compound C03 showed acceptable activity. | 56 nM (for C03) | nih.govnih.govrsc.org |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine derivatives | Compound 15y is a potent and selective inhibitor. | 0.2 nM (for 15y) | nih.govnih.govresearchgate.net |
Inhibition of Other Enzyme Classes
Dipeptidyl Peptidase-4 (DPP-4), 5-Lipoxygenase, Topoisomerase II: Specific inhibitory activity of this compound derivatives against Dipeptidyl Peptidase-4 (DPP-4), 5-Lipoxygenase, and Topoisomerase II has not been prominently reported in the reviewed scientific literature.
Carbonic Anhydrase (CA I, CA II, CA IX, CA XII): The pyrazole scaffold is recognized as a pharmacophore in the design of carbonic anhydrase inhibitors. nih.gov Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to inhibit cytosolic human isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IX and XII. nih.gov
Cellular Mechanistic Investigations
The biological effects of this compound derivatives have been further elucidated through studies on their impact on cellular mechanisms, particularly those related to cancer cell proliferation and survival.
Cell Cycle Progression Modulation
Certain pyrazole and pyrazolopyridine derivatives have been shown to arrest the cell cycle at different phases. For example, a pyrazolopyridine derivative, compound 3f, was found to stop the cell cycle at the G1/S phase. nih.gov Another pyrazole derivative, compound 3f (a different compound from the previous one), induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. waocp.orgwaocp.org Furthermore, a pyrazolo[3,4-d]pyridazine derivative known as PPD-1 was observed to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov
Induction of Apoptosis Pathways
Several derivatives based on the pyrazole scaffold have been shown to induce apoptosis in cancer cells. One pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to disrupt the balance of Bcl-2/BAX expression in lung cancer cells, leading to the induction of apoptosis, likely through the intrinsic mitochondria-dependent pathway. nih.gov Treatment with PPD-1 led to a significant increase in the expression of the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. nih.gov Similarly, a pyrazolopyridine derivative, compound 3f, significantly increased the levels of BAX and caspase-3 while decreasing the level of BCL-2, indicating cell death through apoptosis induction. nih.gov Another pyrazole derivative also demonstrated the ability to induce apoptosis in triple-negative breast cancer cells, accompanied by an increase in caspase-3 activity. waocp.orgwaocp.org A new pyrazine (B50134) derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was also found to induce apoptosis in leukemia K562 cells by down-regulating Bcl2 and Survivin and up-regulating Bax expression. rjraap.com
Inhibition of Tubulin Polymerization and Disruption of Cytoskeleton
While various heterocyclic compounds are known to target the tubulin-cytoskeleton system, specific studies detailing the inhibition of tubulin polymerization by this compound derivatives were not found in the reviewed literature.
Anti-Angiogenic Activity Evaluation
Certain derivatives of the related pyrazolo[3,4-b]pyridine scaffold have demonstrated notable anti-angiogenic properties. For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in angiogenesis. nih.gov One particular compound, 15c, not only displayed potent anti-proliferative activity against MCF-7 cells but also exhibited significant anti-angiogenic effects. nih.gov Mechanistic studies revealed that compound 15c effectively blocked the migration, invasion, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Furthermore, it disrupted newly formed tube-like structures and modulated the levels of matrix metalloproteinase-9 (MMP-9) and its tissue inhibitor (TIMP-1) in HUVEC cells, highlighting its potential as an anti-angiogenic agent. nih.gov
Metabolic Pathway Interventions (e.g., PEX14-PEX5 Protein-Protein Interaction in Trypanosoma glucose metabolism)
A critical area of investigation involves the disruption of metabolic pathways in pathogenic organisms. The protein-protein interaction (PPI) between PEX14 and PEX5 is essential for the import of proteins into glycosomes, which are vital for the glucose metabolism of Trypanosoma parasites. nih.govacs.org Inhibiting this interaction presents a promising strategy for developing novel trypanocidal agents. nih.govacs.org
Researchers have successfully developed pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14-PEX5 PPI. nih.govacs.org Through a structure-guided drug discovery approach, these compounds were designed to disrupt the import of glycosomal matrix proteins, leading to the death of Trypanosoma brucei and Trypanosoma cruzi in vitro at nanomolar concentrations. acs.org The development of these inhibitors was informed by X-ray crystallography, NMR binding data, and molecular dynamics simulations, demonstrating a rational approach to targeting this crucial metabolic process. nih.govacs.org While these studies focus on the pyrazolo[4,3-c]pyridine scaffold, the underlying principle of targeting the PEX14-PEX5 interaction could be applicable to derivatives of this compound. Further research in this area is warranted to explore the potential of pyrazolo[3,4-b]pyrazine derivatives as inhibitors of this critical parasitic metabolic pathway.
Broad Spectrum Biological Activities
Antiproliferative and Anticancer Efficacy against Diverse Cell Lines
Derivatives of pyrazolo[3,4-b]pyrazine and related pyrazolopyrimidine systems have demonstrated significant antiproliferative and anticancer activities across a wide range of human cancer cell lines.
One study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives identified compounds with potent anti-proliferative activities against human lung (A549) and colon (HCT-116) cancer cells. nih.gov Compound 12b emerged as a particularly promising candidate with IC₅₀ values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. nih.govsemanticscholar.org This compound also showed potent inhibitory activity against both wild-type and mutant epidermal growth factor receptor (EGFR), induced apoptosis, and caused cell cycle arrest. nih.gov
Another study focused on pyrazolo[1,5-a]pyrimidine (B1248293) analogues and their effects on MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. ekb.eg Compound 4d in this series exhibited potent cytotoxicity, with IC₅₀ values of 0.72 µM against MCF-7 and 0.14 µM against HepG2, outperforming the standard drug doxorubicin (B1662922) in these cell lines. ekb.eg
Furthermore, derivatives of pyrazolo[3,4-b]pyrazines have been evaluated for their activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net Compounds 25i and 25j from this series showed very significant inhibitory activity. nih.govresearchgate.net Additionally, a 1H-pyrazolo[3,4-b]pyridine derivative, compound 50, displayed notable in vitro potential against the SGC-7901 gastric cancer cell line with an IC₅₀ of 13 nM, acting by inhibiting tubulin polymerization and disrupting the cytoskeleton. url.edu
The table below summarizes the antiproliferative activity of selected pyrazolo-fused pyrazine and pyrimidine (B1678525) derivatives against various cancer cell lines.
| Compound ID | Scaffold | Cell Line | IC₅₀ (µM) | Reference |
| 12b | 1H-Pyrazolo[3,4-d]pyrimidine | A549 | 8.21 | nih.govsemanticscholar.org |
| 12b | 1H-Pyrazolo[3,4-d]pyrimidine | HCT-116 | 19.56 | nih.govsemanticscholar.org |
| 4d | Pyrazolo[1,5-a]pyrimidine | MCF-7 | 0.72 | ekb.eg |
| 4d | Pyrazolo[1,5-a]pyrimidine | HepG2 | 0.14 | ekb.eg |
| 4d | Pyrazolo[1,5-a]pyrimidine | A549 | 2.33 | ekb.eg |
| 25i | Pyrazolo[3,4-b]pyrazine | MCF-7 | Significant Inhibition | nih.govresearchgate.net |
| 25j | Pyrazolo[3,4-b]pyrazine | MCF-7 | Significant Inhibition | nih.govresearchgate.net |
| 50 | 1H-Pyrazolo[3,4-b]pyridine | SGC-7901 | 0.013 | url.edu |
Antimicrobial Properties
The 1H-pyrazolo[3,4-b]pyrazine core is a constituent of various molecules exhibiting a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.
Antibacterial Activity: Several studies have highlighted the antibacterial potential of pyrazolo[3,4-b]pyrazine derivatives. One study reported the synthesis of such derivatives and their in vitro testing against 25 strains of anaerobic and 25 strains of aerobic bacteria. nih.gov The compounds demonstrated elevated activity against anaerobic bacteria but low activity against aerobic bacteria. nih.gov Another study on novel triazolo[4,3-a]pyrazine derivatives found that some compounds showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Specifically, compound 2e exhibited superior antibacterial activity with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com
Antifungal Activity: The pyrazole scaffold is known to be a component of compounds with antifungal properties. nih.gov For instance, hydrazone derivatives of pyrazole-1-carbothiohydrazide have shown remarkable antifungal activity, with some compounds exhibiting lower minimum inhibitory concentration (MIC) values than the standard drug clotrimazole. nih.gov
Antiviral and Antiparasitic Activity: Certain pyrazolo[3,4-b]pyrazine derivatives have been reported to possess antiviral and antiparasitic properties. nih.gov The pyrazole nucleus itself is found in compounds with known antiviral and antiparasitic activities. nih.govglobalresearchonline.net
The table below provides a summary of the antimicrobial activities of selected pyrazolo[3,4-b]pyrazine and related derivatives.
| Compound Class | Organism Type | Specific Organisms | Activity | Reference |
| Pyrazolo[3,4-b]pyrazine derivatives | Bacteria | Anaerobic bacteria | Elevated activity | nih.gov |
| Pyrazolo[3,4-b]pyrazine derivatives | Bacteria | Aerobic bacteria | Low activity | nih.gov |
| Triazolo[4,3-a]pyrazine derivative (2e) | Bacteria | Staphylococcus aureus | MIC: 32 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | Bacteria | Escherichia coli | MIC: 16 µg/mL | mdpi.com |
| Hydrazone derivatives of pyrazole | Fungi | Various | High activity | nih.gov |
| Pyrazolo[3,4-b]pyrazine derivatives | Viruses/Parasites | Not specified | Reported activity | nih.gov |
Antimalarial Activity
The fight against malaria has also benefited from research into pyrazolo-fused heterocyclic compounds. Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been identified as potent antimalarial drug leads. beilstein-journals.orgbeilstein-journals.org A library of amine-substituted triazolopyrazines was screened against the Plasmodium falciparum 3D7 strain, and several tertiary alkylamine products displayed antimalarial activity with IC₅₀ values ranging from 9.90 to 23.30 µM. beilstein-journals.orgbeilstein-journals.org
Furthermore, pyrazolylpyrazoline derivatives have shown promise as dual-acting antimalarial and antileishmanial agents. nih.gov Some of these compounds exhibited promising inhibitory activities against Plasmodium berghei in vivo and showed higher potency than chloroquine (B1663885) against a chloroquine-resistant strain of P. falciparum. nih.gov The 1H-pyrazolo[3,4-b]pyridine system is also recognized for its antimalarial activity. researchgate.net
Anti-inflammatory Response Modulation
Derivatives of pyrazolo[3,4-b]pyrazine and related structures have demonstrated significant anti-inflammatory properties. In one study, several newly synthesized pyrazolo[3,4-b]pyrazines were evaluated for their anti-inflammatory activity. nih.gov Compounds 15 and 29 from this series exhibited remarkable anti-inflammatory effects, with compound 15 showing activity comparable to the standard drug indomethacin. nih.govresearchgate.net
Other pyrazole-containing scaffolds have also been investigated for their anti-inflammatory potential. Pyrazolo[3,4-d]pyrimidinone and pyrazolo[4,3-e] acs.orgnih.govnih.govtriazolo[4,3-a]pyrimidinone derivatives have shown promising COX-2 inhibitory activity and high selectivity. nih.gov Several of these compounds exhibited potent anti-inflammatory activity in both acute and chronic in vivo models, with a favorable gastrointestinal safety profile. nih.gov Similarly, some 1,3,4-trisubstituted pyrazoles have been synthesized and shown to possess anti-inflammatory and analgesic activities with better gastrointestinal tolerance than phenylbutazone. researchgate.net Additionally, certain pyrazolo[3,4-c]pyrazole (B14755706) derivatives have shown very significant anti-inflammatory activity in studies. globalresearchonline.net
Neurobiological Activities (e.g., Neuroprotective, Antidepressant, Anxiolytic)
Derivatives of the pyrazolo[3,4-b]pyridine scaffold, a related heterocyclic system, have shown a range of neurobiological activities. For instance, some of these compounds have been investigated for their potential as antidepressants and anxiolytics. researchgate.netresearchgate.net The structural similarity of the core pyrazolopyridine and pyrazolopyrazine rings suggests that derivatives of this compound may also interact with neurobiological targets. Research into pyrazolo[3,4-b]pyridine derivatives has identified them as potent inhibitors of TANK-binding kinase 1 (TBK1), a kinase involved in neuroinflammation. nih.gov Specifically, certain derivatives have demonstrated significant inhibitory activity against TBK1, with IC50 values as low as 0.2 nM. nih.gov This inhibitory action on a key component of innate immunity signaling pathways highlights a potential mechanism for neuroprotective effects. nih.gov Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been explored for their anxiolytic properties. researchgate.net The diverse biological activities of this class of compounds underscore the potential for discovering novel neuroactive agents within the broader family of pyrazolo-fused heterocycles.
Applications as Fluorescent Probes for Biological Targets (e.g., β-Amyloid Plaques in Alzheimer's Disease Diagnosis)
The unique photophysical properties of certain heterocyclic compounds have led to their development as fluorescent probes for biological imaging. Specifically, derivatives of pyrazolo[3,4-b]quinolines, which share a similar fused heterocyclic core, have been noted for their intense fluorescence. mdpi.comuj.edu.pl This characteristic has been harnessed in the creation of fluorescent sensors. mdpi.comuj.edu.pl
In the context of Alzheimer's disease, the detection of β-amyloid (Aβ) plaques is a key diagnostic marker. nih.gov Fluorescent probes capable of binding to these plaques and emitting a detectable signal are valuable tools for research and potentially for diagnosis. While research on this compound derivatives as Aβ plaque probes is not extensively documented, related pyridazine-based fluorescent dyes have been designed and synthesized for this purpose. nih.gov These probes have demonstrated the ability to selectively bind to Aβ aggregates, resulting in a significant increase in fluorescence intensity. nih.gov For example, one such probe exhibited a greater than 34-fold enhancement in emission upon binding to Aβ aggregates and displayed a high binding affinity with a dissociation constant (K D ) of 0.35 µM. nih.gov The development of these probes often focuses on creating molecules with a donor-π-acceptor structure, which can lead to favorable optical properties. nih.gov The success with related heterocyclic systems suggests the potential for developing this compound derivatives as novel fluorescent probes for Aβ plaques and other biological targets.
Phytobiological Effects (e.g., Growth Stimulation in Winter Wheat Crops)
While specific studies on the growth stimulation of winter wheat crops by this compound derivatives are not detailed in the provided search results, the broader class of pyrazole-containing compounds has been investigated for various agricultural applications. Hydrazine (B178648) derivatives, which are precursors in the synthesis of some pyrazole compounds, are utilized in the manufacturing of agricultural chemicals, including herbicides and plant growth regulators. researchgate.netjksus.org This indicates that the pyrazole scaffold is recognized for its potential to influence plant biology. Further research is necessary to determine the specific effects of this compound and its derivatives on the growth of winter wheat and other crops.
Larvicidal Activity (e.g., against Culex quinquefasciatus)
Derivatives of the related 1H-pyrazolo[3,4-b]pyridin-3(2H)-one have been synthesized and evaluated for their larvicidal activity against the mosquito species Culex quinquefasciatus, a vector for various diseases. researchgate.netjksus.org In these studies, a series of compounds were tested, and some demonstrated significant mortality rates. researchgate.netjksus.org
One particular study highlighted a derivative, compound 2e, which exhibited a 95.6% mortality rate against Culex quinquefasciatus larvae with a median lethal dose (LD50) of 20.1 µg/mL. researchgate.net Another investigation into a different set of pyrazolo[3,4-b]pyridine derivatives also showed lethal effects on second-instar mosquito larvae. researchgate.net The larvicidal efficacy of these compounds suggests that the pyrazolo-fused heterocyclic core could be a valuable scaffold for the development of new insecticides. The mechanism of action is thought to be related to the interaction with vital proteins in the larvae, with molecular docking studies suggesting potential binding to odorant binding proteins. researchgate.net
**Table of Larvicidal Activity of 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives against *Culex quinquefasciatus***
| Compound | Mortality Rate (%) | LD50 (µg/mL) |
| 2e | 95.6 | 20.1 |
This data underscores the potential of this class of compounds in the control of mosquito populations. researchgate.net
Future Perspectives and Emerging Research Directions for 1h Pyrazolo 3,4 B Pyrazin 3 2h One
Prospects for Novel Therapeutic Agent Development
The pyrazolopyrazine core is a recognized privileged scaffold in drug discovery, known for its wide range of biological activities. researchgate.net This has spurred significant interest in designing and synthesizing new derivatives with therapeutic potential. nih.gov The versatility of the pyrazolo[3,4-b]pyrazine nucleus allows for structural modifications that can lead to compounds with enhanced efficacy and selectivity for various biological targets. researchgate.net
Researchers are actively exploring pyrazolopyrazine derivatives for a multitude of therapeutic applications, including their use as:
Anticancer agents nih.govresearchgate.net
Antiviral agents researchgate.net
Antibacterial agents researchgate.net
Antifungal agents researchgate.netresearchgate.net
Anti-inflammatory agents nih.gov
Antiparasitic agents researchgate.netresearchgate.net
Inhibitors of protein kinases researchgate.net
Agents for improving bone metabolism researchgate.net
Inhibitors of blood platelet aggregation researchgate.net
One notable area of development is in cancer therapy. Pyrazole (B372694) derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells and have been investigated for their efficacy against cervical and breast cancer. nih.gov For instance, certain pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been identified as lead candidates for developing new drugs against these cancers. nih.gov The success of multi-kinase inhibitors like sorafenib, which features a pyrazole core, has paved the way for the development of new multi-targeted agents for cancer treatment. nih.gov
Identification of Undiscovered Biological Targets for Pyrazolopyrazine Derivatives
A key area of future research lies in the identification of novel biological targets for pyrazolopyrazine derivatives. While their activity against known targets like kinases is well-documented, the full therapeutic potential of this class of compounds may be realized by uncovering new mechanisms of action. researchgate.netnih.gov
Recent studies have begun to explore new applications. For example, derivatives of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one have been identified as stimulators of soluble guanylyl cyclase (sGC), suggesting a potential role in treating cardiovascular diseases. nih.gov Furthermore, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been found to inhibit the replicative cycle of the Herpes Simplex Virus-1 (HSV-1) through a novel mechanism, highlighting the potential for developing new antiviral therapies. researchgate.net
The exploration of pyrazole derivatives as topoisomerase inhibitors is another promising avenue. nih.gov DNA topoisomerases are crucial for maintaining DNA topology during replication and are often overexpressed in tumor cells, making them ideal targets for cancer therapy. nih.gov
Advancements in Green and Sustainable Synthetic Methodologies for Pyrazolopyrazines
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolopyrazine and related heterocyclic compounds. nih.govnih.gov These methods aim to reduce or eliminate the use and generation of hazardous substances, offering environmental and economic benefits over traditional synthetic routes. nih.govgsconlinepress.com
Key green synthetic techniques being explored include:
Microwave-assisted synthesis: This technique can significantly enhance reaction rates and reduce reaction times. nih.govgsconlinepress.comgsconlinepress.com For example, microwave irradiation has been successfully used to synthesize pyranopyrazoles and other heterocyclic compounds containing a pyrazole moiety. nih.govgsconlinepress.comgsconlinepress.com
Grinding techniques: This solvent-free method offers an environmentally friendly alternative for synthesizing pyrazole derivatives. nih.gov
Use of green solvents: Water is an ideal green solvent due to its safety, low cost, and environmental friendliness. gsconlinepress.comgsconlinepress.com
One-pot multicomponent reactions: These reactions are highly efficient, allowing for the synthesis of complex molecules in a single step from simple starting materials. nih.gov
Use of reusable catalysts: Ionic liquids, such as [Et3NH][HSO4], have been employed as recyclable catalysts in the synthesis of pyrazole derivatives. researchgate.netresearchgate.net
These green approaches not only make the synthesis of pyrazolopyrazines more sustainable but also often lead to higher yields and easier purification of the final products. researchgate.netresearchgate.net
Integration of Advanced Computational Approaches in Drug Discovery Pipelines
In silico methods are playing an increasingly vital role in the design and discovery of new drugs based on the pyrazole scaffold. nih.govej-chem.org Computational techniques allow for the rapid screening of large libraries of compounds and provide insights into their potential interactions with biological targets. nih.gov
Key computational approaches used in pyrazole-based drug design include:
Molecular Docking: This technique predicts the binding orientation of a small molecule to a protein target. nih.govrsc.org It has been used to study the interaction of pyrazole derivatives with targets like EGFR and sGC. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new derivatives. nih.govej-chem.org
Virtual Screening: This method uses computational techniques to search large compound libraries for molecules that are likely to bind to a specific target. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interaction with a target over time. nih.gov
The integration of these computational tools with experimental approaches is crucial for accelerating the drug discovery process and for the rational design of more potent and selective pyrazolopyrazine-based drugs. nih.gov For example, a virtual screening based on a 3D structure-based pharmacophore model led to the identification of novel binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.gov
Potential for Combination Therapies and Synergistic Effects with Existing Agents
The future of cancer treatment and other complex diseases may lie in combination therapies, where multiple drugs with different mechanisms of action are used together. Pyrazolopyrazine derivatives are being investigated for their potential to act synergistically with existing therapeutic agents. researchgate.net
For instance, some pyrazine (B50134) derivatives have shown synergistic effects with the antibiotic ciprofloxacin. researchgate.net In the context of cancer, combining a pyrazolopyrazine-based drug that targets a specific signaling pathway with a traditional chemotherapeutic agent could lead to improved treatment outcomes and potentially overcome drug resistance. One study indicated that a particular pyrazolo[3,4-b]pyridine derivative could be a promising lead compound to reverse 5-FU-resistance in colorectal cancer therapy. researchgate.net
The development of multi-targeted kinase inhibitors, many of which are based on the pyrazole scaffold, is another example of a combination approach within a single molecule. nih.gov These agents can simultaneously inhibit multiple signaling pathways involved in tumor growth and angiogenesis, reducing the likelihood of resistance. nih.gov
Q & A
Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrazolo-pyrazinone core?
- Methodological Answer : - and -NMR are essential for mapping substituent positions, while X-ray crystallography resolves regiochemical ambiguities. Computational tools (e.g., DFT) complement experimental data to predict electronic effects of substituents like methyl or aryl groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of kinase inhibitors using this scaffold?
- Methodological Answer : Modifications at the R3 position (e.g., methyl or hydrogen) significantly impact kinase selectivity. For example, replacing indazole with 1H-pyrazolo[3,4-b]pyrazine improves solubility (LogD reduction by 0.5–1.0 units) while maintaining FGFR1 inhibition (IC < 10 nM) . Molecular docking studies using PDB structures (e.g., 4RWJ) help prioritize substituents for hinge-binding interactions .
Q. What strategies address poor aqueous solubility in pyrazolo-pyrazinone derivatives?
- Methodological Answer : Introducing polar groups (e.g., carboxylic acids) at the C3 position enhances solubility. For instance, 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid derivatives show solubility >0.1 mg/mL at pH 7.4, compared to <0.001 mg/mL for non-polar analogs . Co-solvent systems (e.g., DMSO:PBS) or nanoformulation can further improve bioavailability.
Q. How do conflicting biological activity data arise across studies, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., enzyme source, buffer pH) or substituent regiochemistry. For example, compound 61 in Langer et al. (2018) inhibits h-TNAP (IC = 0.8 µM) , while similar analogs in kinase studies show no TNAP activity . Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic) and rigorous regiochemical verification are critical.
Q. What are validated biological targets for this scaffold beyond kinases?
- Methodological Answer : Recent studies highlight activity against ENPP1, a regulator of the cGAS-STING pathway, with IC values <100 nM . Additionally, derivatives act as NO-independent sGC activators in pulmonary artery relaxation studies (EC ~50 nM) . Target prioritization should integrate phenotypic screening and proteome-wide off-target profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
